Nolomirole is classified under the category of aminotetralin derivatives. Its development stems from research aimed at discovering new agents for treating bronchospasm and other respiratory conditions. The compound is often synthesized in its hydrochloride form, which exhibits improved solubility and stability compared to its base form. Nolomirole's classification as a pharmaceutical agent highlights its relevance in the field of medicinal chemistry, particularly concerning cardiovascular therapeutics .
The synthesis of Nolomirole typically involves several key steps:
The synthesis can be performed on both laboratory and industrial scales, although industrial processes may require adaptations to ensure consistent quality and yield. The recrystallization conditions are critical; for example, Form I can be achieved through fast cooling from acetone while slower cooling can yield Form II .
Nolomirole's molecular structure is characterized by a tetralin core with various substituents that contribute to its pharmacological properties. The specific arrangement of atoms within the molecule allows it to interact effectively with biological targets.
Nolomirole undergoes various chemical reactions that are essential for its synthesis and functionalization:
The reactions involved in synthesizing Nolomirole are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structural integrity and purity .
Nolomirole's mechanism of action primarily involves modulation of neurotransmitter systems that regulate vascular tone and heart function. It acts on specific receptors associated with cardiovascular regulation, leading to vasodilation and improved cardiac output.
Studies indicate that Nolomirole may interact with adrenergic receptors, influencing both heart rate and blood pressure regulation, which is critical in managing conditions like congestive heart failure .
Nolomirole has significant applications in scientific research and clinical settings:
Nolomirole (developmental code CHF-1035) is a dual-acting receptor agonist with selective affinity for dopamine D2 (DA2) receptors and α2-adrenergic receptors. This bifunctional activity is central to its proposed therapeutic mechanism in cardiovascular disorders. Chemically identified as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, nolomirole exhibits stereoselective receptor binding, with the (–)-enantiomer demonstrating significantly higher affinity than the (+)-enantiomer. Specifically, the affinity (Ki) for the DA2 receptor is 120 nM for the (–)-enantiomer versus 2,400 nM for the (+)-enantiomer. Similarly, its affinity for the α2-adrenergic receptor is 130 nM for the (–)-enantiomer compared to 1,600 nM for the (+)-enantiomer [1] [2].
Structurally, nolomirole functions as a prodrug, rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This metabolite is a cyclized phenethylamine derivative structurally analogous to dopamine and its N-methylated derivative epinine, allowing it to interact with catecholamine receptor systems [1] [10]. The drug’s log P of 1.97 indicates moderate lipophilicity, facilitating membrane penetration and central nervous system access, while its elimination half-life is approximately 3 hours [1] [3].
Table 1: Receptor Binding Affinities of Nolomirole Enantiomers
Receptor Type | (–)-Enantiomer Ki (nM) | (+)-Enantiomer Ki (nM) | Selectivity Ratio (–/+) |
---|---|---|---|
DA2 Dopaminergic | 120 | 2,400 | 20:1 |
α2-Adrenergic | 130 | 1,600 | 12.3:1 |
Nolomirole’s therapeutic effects arise primarily from pre-synaptic receptor stimulation on sympathetic nerve terminals. By activating inhibitory DA2 dopaminergic and α2-adrenergic autoreceptors, nolomirole suppresses norepinephrine exocytosis. This occurs through G-protein-coupled receptor (GPCR) signaling cascades that:
The combined effects attenuate sympathetic neurotransmission by limiting action potential-driven norepinephrine release. Experimental models confirm this mechanism: In monocrotaline-induced heart failure rats, nolomirole significantly reduced ventricular norepinephrine depletion (p<0.05), indicating attenuated sympathetic overactivity. This effect paralleled reductions in pathological hypertrophy and neurohormonal activation [5].
Notably, presynaptic modulation may extend beyond neurotransmitter inhibition. Activity-dependent release of membrane lipids (e.g., arachidonic acid) can directly modulate presynaptic potassium channels, broadening action potentials and influencing synaptic strength [8]. While not directly studied for nolomirole, this suggests potential synergies between receptor-mediated and lipid-mediated presynaptic regulation.
Table 2: Neurohormonal Effects of Nolomirole in Experimental Heart Failure
Parameter | Monocrotaline Model (Vehicle) | Nolomirole Group | Change vs. Vehicle |
---|---|---|---|
Ventricular Norepinephrine | Severe depletion | Partial preservation | ↑ 58% (p<0.05) |
Plasma ANP Levels | Elevated | Significantly reduced | ↓ 42% (p<0.05) |
Right Ventricle Hypertrophy | Marked increase | Attenuated | ↓ 35% (p<0.05) |
Pleural/Peritoneal Effusion | Present | Absent/reduced | Not quantified |
Congestive heart failure (CHF) involves maladaptive neurohormonal activation, including excessive sympathetic drive, renin-angiotensin-aldosterone system (RAAS) upregulation, and elevated natriuretic peptides. Nolomirole targets the sympathetic component by dampening norepinephrine secretion, thereby interrupting the vicious cycle of catecholamine-induced cardiac remodeling, β-receptor downregulation, and ventricular dysfunction [4] [9].
In the monocrotaline-induced CHF rat model, nolomirole (0.25 mg/kg twice daily) demonstrated cardioprotective effects comparable to the ACE inhibitor trandolapril:
These findings align with nolomirole’s role in mitigating sympathetic overstimulation—a hallmark of systolic dysfunction (HFrEF). However, its pathophysiological relevance in diastolic dysfunction (HFpEF) remains unexplored.
Clinically, a phase 3 trial (n=1,000) evaluated nolomirole (5 mg twice daily) in severe HF patients (NYHA III/IV). While the drug showed no significant benefit in the primary endpoint (all-cause death or HF hospitalization), it also exhibited no adverse hemodynamic effects (e.g., no hypotension or bradycardia). This neutrality contrasts with preclinical efficacy, possibly due to:
Thus, while nolomirole’s development was discontinued, its mechanism illuminates the therapeutic potential of presynaptic neuromodulation in CHF. Future agents may benefit from optimized pharmacokinetics or complementary receptor targeting.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6